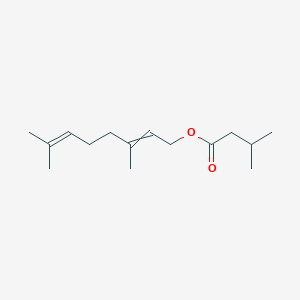

Geranyl isovalerate

Overview

Description

Synthesis Analysis

The synthesis of geranyl isovalerate involves key biochemical pathways that include the mevalonate pathway (MVA) and the methylerythritol phosphate (MEP) pathway. These pathways are crucial for the biosynthesis of isoprenoids, which are the building blocks for compounds like this compound. Research indicates that enzymes such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) synthases play a pivotal role in these processes, catalyzing the formation of geranyl diphosphate (GPP), which is a precursor to this compound (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its isoprenoid nature, which includes a geranyl group attached to an isovalerate moiety. Structural insights into related enzymes like geranylgeranyl diphosphate synthase (GGDPS) offer understanding into the synthesis of this compound. Advanced modeling and structural analysis techniques, such as AlphaFold, provide detailed insights into the enzyme's active site and ligand/product interactions, aiding in the understanding of this compound's formation at the molecular level (Pham, Holstein, & Borgstahl, 2023).

Scientific Research Applications

Enzymatic Activity : Hector and Fall (1976) found geranyl-CoA and 3-methylcrotonyl-CoA carboxylase activities in Pseudomonas citronellolis, indicating distinct enzymes like 3-methylcrotonyl-CoA carboxylase and geranyl-CoA carboxylase in this bacterium, with geranyl-CoA carboxylase having a broader acyl-CoA specificity (Hector & Fall, 1976).

Plant Tissue Culture : Omoto et al. (1998) studied adventitious root cultures of Anthemis nobilis and found that they accumulated geranyl isovalerate, a compound not typically detectable in parental plants. This highlights the potential of plant tissue culture in producing unique compounds (Omoto et al., 1998).

Anticancer Properties : Rasool et al. (2021) investigated the anticancer activity of this compound (GIV) against colorectal cancer cells. GIV, found in Argyreia nervosa and used as a food flavoring agent, showed potential as a lead molecule in treating and preventing colorectal cancer, influencing cell viability and inducing apoptosis (Rasool et al., 2021).

Pest Attraction : Tóth et al. (2007) and (2003) discovered that this compound can be used in baits for pest management, particularly for attracting click beetles, a pest in agriculture. This finding is significant for developing environmentally friendly pest control methods (Tóth et al., 2007); (Tóth et al., 2003).

Microbial Catabolism : Förster-Fromme et al. (2006) identified enzymes in Pseudomonas aeruginosa essential for catabolizing acyclic terpenes like geraniol and isovalerate. This research contributes to understanding microbial degradation pathways and their applications (Förster-Fromme et al., 2006).

Enzymatic Synthesis : Several studies, such as Ferraz et al. (2015), Priebe et al. (2017), and Claon & Akoh (1994), focus on the enzymatic synthesis of geranyl esters, exploring methods for sustainable and efficient production of these compounds for use in flavor and fragrance industries (Ferraz et al., 2015); (Priebe et al., 2017); (Claon & Akoh, 1994).

Antifungal Activity : Espinoza et al. (2014) synthesized a series of geranylphenols to study their effect on mycelial growth of the plant pathogen Botrytis cinerea. This research contributes to understanding the potential of geranyl compounds in plant protection (Espinoza et al., 2014).

Mechanism of Action

Target of Action

The primary target of GIV is cancer cells, specifically colorectal cancer cells . It has been shown to influence the viability of these cells in a dose- and time-dependent manner .

Mode of Action

GIV interacts with its targets by inducing oxidative stress and affecting the mitochondrial membrane potential . This leads to the induction of apoptosis, a process of programmed cell death . Moreover, GIV has been found to suppress the expression of antiapoptotic genes, such as BCl2 and PARP, and induce the expression of proapoptotic genes, such as Caspase 3 and 9 .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The changes in gene expression also indicate that GIV may affect transcriptional regulation .

Pharmacokinetics

The bioavailability and pharmacokinetics of similar compounds, such as geraniol, have been studied

Result of Action

The result of GIV’s action is the reduced viability of cancer cells, specifically colorectal cancer cells . By inducing apoptosis, GIV leads to the death of these cells, which could potentially slow down or halt the progression of the disease .

Safety and Hazards

Geranyl Isovalerate should be handled with care. Contact with skin and eyes should be avoided, and inhalation of vapor or mist should be prevented . It should be stored in a dry, cool, and well-ventilated place . Containers which have been opened must be carefully resealed and kept upright to prevent leakage .

properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKTGNMIRUIQN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883184 | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/rose odour | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878-0.899 | |

| Record name | Geranyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/550/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

109-20-6 | |

| Record name | Geranyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPO8694RK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Geranyl Isovalerate?

A1: this compound has a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.

Q2: In which plant species has this compound been identified?

A2: this compound has been identified in various plant species, including Anthemis nobilis (Roman chamomile) [, ], Argyranthemum species [], Matricaria matricarioides (pineapple weed) [, ], Pycnocycla spinosa [, ], Ricinus communis (castor bean) [], Artemisia herba-alba [], Valeriana wallichi [], Centaurea austro-anatolica [], Pelargonium species (rose-scented geranium) [], Tetrataenium nephrophyllum [], Ferula ovina [], and Lavandula officinalis (lavender) [].

Q3: Which analytical techniques are commonly employed to identify and quantify this compound in plant extracts?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in plant extracts [, , , , , , , , , , , , , , , , , , ]. This technique separates the volatile components of the extract and then identifies them based on their mass-to-charge ratio.

Q4: How is this compound biosynthesized in plants?

A4: this compound belongs to the class of terpenoids, which are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. While the specific pathway for this compound biosynthesis remains to be fully elucidated, it likely involves the condensation of geraniol (a monoterpene) with isovaleryl-CoA.

Q5: Can the accumulation of this compound be influenced by external factors?

A5: Yes, research has shown that environmental factors can impact this compound accumulation. For instance, in Anthemis nobilis, the production of this compound was found to be higher in shoot cultures grown in liquid medium compared to solid medium []. Similarly, a study on Pycnocycla spinosa demonstrated that the this compound content in its essential oil varied depending on the time of day the plant was harvested [].

Q6: Can plant tissue culture techniques be used to produce this compound?

A6: Yes, this compound has been successfully produced in plant tissue cultures. Studies have shown that adventitious root cultures of Anthemis nobilis can accumulate significant amounts of this compound []. Additionally, genetically transformed chamomile cultures, including those infected with Agrobacterium rhizogenes, have been investigated for their ability to produce this compound [, ].

Q7: What are the potential applications of this compound?

A7: Research suggests potential applications for this compound in various fields:

- Flavor and Fragrance Industry: Due to its fruity, floral aroma, this compound is used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics [].

- Agriculture: Studies have shown that this compound exhibits repellent activity against the blacklegged tick, Ixodes scapularis, highlighting its potential as a bio-based insect repellent [, ]. It has also shown promise as a potential pheromone component for attracting and controlling click beetle pests [].

Q8: Is there any research on the structure-activity relationship of this compound and its analogs?

A8: While limited information is available on the specific structure-activity relationship of this compound, some studies have explored the activity of related compounds. For instance, research on click beetle pheromones found that slight modifications in the structure of Geranyl esters, like changing the length of the acyl chain, can significantly affect their attractiveness to different species [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)